molecular formula C17H10ClFN4O B2354311 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1037195-47-3

3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2354311
CAS No.: 1037195-47-3
M. Wt: 340.74
InChI Key: HEEMQODRWHZTAR-UHFFFAOYSA-N
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Description

The compound “3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a fluorophenyl group, a pyrazolyl group, and an oxadiazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the different functional groups contributing to its overall shape and properties. The presence of both chloro and fluoro substituents on the phenyl rings could potentially influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the chlorophenyl, fluorophenyl, pyrazolyl, and oxadiazole groups. Each of these groups could potentially participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of the different functional groups. For example, the presence of the chloro and fluoro substituents could influence the compound’s polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Research has focused on synthesizing and structurally characterizing compounds similar to the requested chemical, such as 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. These studies involve single crystal diffraction to determine molecular structures and confirm the planarity and orientation of various groups within the molecule (Kariuki et al., 2021).

Biological Activities

  • Several studies have synthesized novel derivatives related to the requested compound and evaluated their biological activities. For example, new (pyrazol-3-yl)-1,3,4-oxadiazole derivatives show significant antitubercular activity against Mycobacterium tuberculosis and poor antioxidant activity (Prathap et al., 2014).
  • Other related compounds exhibit notable antimicrobial activities against various bacterial and fungal strains (Ragavan et al., 2010).

Anticancer Potential

  • Certain derivatives of the requested compound have been explored for their anticancer activities. For instance, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives show promise as antifungal and antitubercular agents, indicating potential in cancer research (Horrocks et al., 2013).
  • Additionally, some novel compounds with tri-aryl structures, including 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4-phenyl-4,5-dihydro-1,2,4-oxadiazole, have demonstrated significant anti-breast cancer activity with minimal cardiotoxicity (Afsharirad et al., 2020).

Chemical Reactivity and Molecular Docking Studies

  • Studies have also examined the chemical reactivity and molecular docking of related oxadiazole derivatives. For example, analysis of oxadiazole derivatives provides insights into their nonlinear behavior and chemical stability. Molecular docking procedures suggest these compounds' potential as new anticancer drugs (Al-Tamimi et al., 2018).

Safety and Hazards

As with any chemical compound, handling “3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study and application of “3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole” could potentially be a topic of future research, particularly if the compound exhibits interesting reactivity or biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazole with 3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in the presence of a base and a catalyst.", "Starting Materials": [ "3-(3-chlorophenyl)-1,2,4-oxadiazole", "3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde", "Base (e.g. sodium hydroxide)", "Catalyst (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 3-(3-chlorophenyl)-1,2,4-oxadiazole and 3-(4-fluorophenyl)-1H-pyrazole-5-carbaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir for a few minutes.", "Step 3: Add a catalyst (e.g. triethylamine) to the reaction mixture and stir for a few hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization to obtain 3-(3-chlorophenyl)-5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole." ] }

1037195-47-3

Molecular Formula

C17H10ClFN4O

Molecular Weight

340.74

IUPAC Name

3-(3-chlorophenyl)-5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H10ClFN4O/c18-12-3-1-2-11(8-12)16-20-17(24-23-16)15-9-14(21-22-15)10-4-6-13(19)7-5-10/h1-9H,(H,21,22)

InChI Key

HEEMQODRWHZTAR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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